Pyrido[3,4-d]pyrimidin-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H5N3O |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
7H-pyrido[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H5N3O/c11-7-1-5-2-8-4-10-6(5)3-9-7/h1-4H,(H,9,11) |
InChI Key |
NBCKHEZXGNFXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=CNC1=O |
Origin of Product |
United States |
Synthetic Methodologies for Pyrido 3,4 D Pyrimidines
Classical Synthesis Routes to the Pyrido[3,4-d]pyrimidine (B3350098) Scaffold
The foundational approaches to assembling the Pyrido[3,4-d]pyrimidine core often rely on well-established reactions that build the fused ring system from simpler pyridine (B92270) or pyrimidine (B1678525) precursors.
Cyclocondensation Reactions of Precursors
Cyclocondensation reactions represent a primary strategy for the formation of the Pyrido[3,4-d]pyrimidine ring system. This method involves the intramolecular or intermolecular reaction of precursors that contain the necessary functionalities to form the fused heterocyclic structure. A common approach is the thermal cyclocondensation of a substituted aminopyridine derivative with a reagent that provides the remaining atoms for the pyrimidine ring. For instance, the synthesis of a 2-amino-8-chloropyrido[3,4-d]pyrimidin-4-ol has been achieved through the heating of an appropriate aminopyridine precursor with chloroformamidine hydrochloride in dimethyl sulfone. nih.gov
Another documented cyclocondensation strategy involves the use of a mediating agent to facilitate ring closure. The 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU)-mediated cyclocondensation of a 3-aminopyridine-4-carboxamide with carbonyl disulfide can be employed to yield a 2-thioxopyrido[3,4-d]pyrimidine derivative. nih.gov These methods are fundamental in creating the core scaffold, which can then be subjected to further functionalization.
Multi-Component Reaction Approaches for Derivative Synthesis
Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgchemres.orgnih.gov This approach offers advantages in terms of efficiency, waste reduction, and the ability to rapidly generate diverse compound libraries. orgchemres.org For the synthesis of related pyridopyrimidine systems, one-pot, three-component reactions are frequently utilized. These reactions often involve the condensation of an aldehyde, an amino-pyrimidine derivative like 6-aminouracil, and a third component such as barbituric acid or malononitrile. nih.govscirp.org Such strategies simplify synthetic pathways that might otherwise require multiple steps and complex purification procedures. jocpr.com The mechanism for these reactions can proceed through a domino sequence, for example, a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. scirp.org
Modern Synthetic Strategies and Catalyst Systems
Contemporary methods for synthesizing and diversifying Pyrido[3,4-d]pyrimidines often leverage advanced catalytic systems and strategic functionalization of the pre-formed heterocyclic core.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable for introducing a wide range of substituents onto the Pyrido[3,4-d]pyrimidine scaffold. nih.gov These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, enabling significant structural diversification. The Suzuki and Buchwald-Hartwig cross-coupling reactions are particularly prominent.
A key strategy involves preparing a halogenated Pyrido[3,4-d]pyrimidine intermediate, which then serves as a substrate for coupling. For example, a 4-chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amine intermediate has been successfully coupled with various boronic acids (Suzuki coupling) or heteroarylamines (Buchwald-Hartwig coupling) to afford analogs with C-C or C-N linked substituents at the C-4 position. nih.gov Similarly, Suzuki couplings have been performed on 6-chloropyrido[3,4-d]pyrimidine derivatives to introduce aryl and heteroaryl moieties at the C-6 position, although yields can be impacted by factors such as steric hindrance and the Lewis-basic nature of the heterocyclic core. nih.gov
| Coupling Reaction | Position | Catalyst System (Example) | Reactants | Resulting Bond |
| Suzuki Coupling | C-4, C-6 | Pd(PPh₃)₄, K₂CO₃ | Aryl/Heteroaryl Boronic Acid | C-C |
| Buchwald-Hartwig Amination | C-4, C-6 | Pd₂(dba)₃, XPhos | Primary/Secondary Amine | C-N |
This table provides illustrative examples of catalyst systems used in palladium-catalyzed cross-coupling reactions on the Pyrido[3,4-d]pyrimidine scaffold. nih.govnih.gov
Nucleophilic Aromatic Substitutions at Key Positions
Nucleophilic aromatic substitution (SNAr) is a fundamental method for functionalizing the Pyrido[3,4-d]pyrimidine core, particularly at positions activated by the ring's nitrogen atoms. youtube.com This reaction typically involves the displacement of a good leaving group, such as a halogen, by a nucleophile.
The C-4 position of the Pyrido[3,4-d]pyrimidine ring is particularly susceptible to SNAr. nih.govnih.gov Starting from a 4-chloro intermediate, a variety of nucleophiles can be introduced. For instance, reactions with amines, phenols, and thiols, often promoted by acid or base, yield the corresponding 4-amino, 4-phenoxy, or 4-thiophenyl derivatives. nih.gov Studies on 2,4-dichloropyrido[3,4-d]pyrimidine have shown that SNAr is selective for the 4-position, allowing for controlled, stepwise functionalization. nih.gov
| Nucleophile | Reagent Example | Position of Substitution | Product Type |
| Amine | Aniline (B41778) | C-4 | 4-Anilino derivative |
| Alcohol/Phenol | Sodium Methoxide | C-4 | 4-Methoxy derivative |
| Thiol | Thiophenol | C-4 | 4-(Phenylthio) derivative |
This table illustrates the versatility of nucleophilic aromatic substitution for introducing diverse functional groups at the C-4 position of a chloro-substituted Pyrido[3,4-d]pyrimidine. nih.govnih.gov
Environmentally Benign Synthesis Approaches (e.g., Green Chemistry Methods)
In line with the principles of green chemistry, efforts have been made to develop more sustainable synthetic routes for pyridopyrimidine derivatives. orgchemres.org These methods focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency. Key strategies include the use of water as a reaction medium, microwave-assisted synthesis, and the application of recyclable catalysts. scirp.orgjmaterenvironsci.com
Microwave irradiation has been shown to significantly reduce reaction times, often from hours to minutes, while improving product yields. jocpr.comresearchgate.net For example, the three-component synthesis of pyrimido[4,5-d]pyrimidine derivatives has been efficiently carried out under solvent-free microwave conditions using tetrabutylammonium bromide (TBAB) as a catalyst. jocpr.com Furthermore, the use of water as a solvent is a cornerstone of green synthesis in this area. jmaterenvironsci.com One-pot syntheses have been successfully performed in aqueous media, sometimes with the aid of catalysts like diammonium hydrogen phosphate or under sonochemical conditions using recyclable nano-catalysts such as copper ferrite (CuFe₂O₄). nih.govscirp.org These approaches not only minimize the environmental impact but also often simplify reaction work-up and product purification. scirp.org
Synthesis of Pyrido[3,4-d]pyrimidin-6-ol and its Analogs as Key Intermediates
The synthesis of this compound and its analogs often involves multi-step sequences starting from readily available pyridine precursors. These synthetic routes are designed to introduce the necessary functional groups that allow for the subsequent annulation of the pyrimidine ring.
One notable strategy commences with a substituted pyridine, such as 5-bromo-4-methyl-3-nitropyridine. nih.gov The synthesis of a 6-chloropyrido[3,4-d]pyrimidine analog begins with the Jones oxidation of the 4-methyl group of 5-bromo-4-methyl-3-nitropyridine to yield the corresponding carboxylic acid. nih.gov The carboxylic acid is then converted to a carboxamide. nih.gov Interestingly, treatment with oxalyl chloride followed by aqueous ammonia not only forms the amide but also results in a concomitant transhalogenation of the 6-bromo group to a 6-chloro group. nih.gov Subsequent reduction of the nitro group, followed by cyclization, leads to the formation of the pyrido[3,4-d]pyrimidine core.
Another versatile approach involves the construction of the pyrido[3,4-d]pyrimidine system starting from 2-amino-4-picoline. nih.gov Nitration of 2-amino-4-picoline yields 4-methyl-3-nitropyridin-2-amine, which is then converted to 4-methyl-3-nitropyridin-2-ol via a Sandmeyer-type reaction using sodium nitrite. nih.gov This intermediate undergoes a series of transformations, including chlorination and oxidation, to build a suitable precursor for the pyrimidine ring formation. The crucial cyclization step is often achieved by condensation with a reagent like chloroformamidine hydrochloride to furnish the pyrido[3,4-d]pyrimidine skeleton. nih.gov
Detailed research has led to the development of key intermediates that facilitate the synthesis of a diverse range of analogs. For instance, 4-chloro-8-methoxy-pyrido[3,4-d]pyrimidin-2-amine has been synthesized and utilized as a common intermediate for the preparation of 4-substituted-2-amino-pyrido[3,4-d]pyrimidine derivatives. nih.gov This intermediate allows for the introduction of various substituents at the C-4 position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. nih.gov Similarly, 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine serves as a valuable building block for creating analogs with modifications at the 8-position.
The following tables summarize the key compounds and their synthetic data as reported in the literature.
| Compound Name | Starting Material | Key Reagents and Conditions | Yield (%) | Reference |
| 4-Methyl-3-nitropyridin-2-ol | 4-Methyl-3-nitropyridin-2-amine | aq. NaNO₂, 30% H₂SO₄ | 96% | nih.gov |
| 2-Chloro-4-methyl-3-nitropyridine | 4-Methyl-3-nitropyridin-2-ol | POCl₃, 120 °C | 78% | nih.gov |
| 2-Chloro-3-nitroisonicotinic acid | 2-Chloro-4-methyl-3-nitropyridine | Na₂Cr₂O₇, conc. H₂SO₄ | 81% | nih.gov |
| Ethyl 2-chloro-3-nitroisonicotinate | 2-Chloro-3-nitroisonicotinic acid | SOCl₂, DMF, EtOH | 96% | nih.gov |
| 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol | Ethyl 3-amino-2-chloroisonicotinate | Chloroformamidine hydrochloride, dimethyl sulfone, 140 °C | 93% | nih.gov |
| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Analytical Data |
| 4-Methyl-3-nitropyridin-2-ol | C₆H₆N₂O₃ | 154.12 | 234–235 | ESI MS m/z 155 (M + H)⁺ |
| 2-Chloro-4-methyl-3-nitropyridine | C₆H₅ClN₂O₂ | 172.57 | 52–53 | ESI MS m/z 173 (M + H)⁺ |
| 2-Chloro-3-nitroisonicotinic acid | C₆H₃ClN₂O₄ | 202.55 | 159–160 | ESI MS m/z 203 (M + H)⁺ |
| Ethyl 2-chloro-3-nitroisonicotinate | C₈H₇ClN₂O₄ | 230.61 | 102–103 | ESI MS m/z 231 (M + H)⁺ |
| 2-Amino-8-chloropyrido[3,4-d]pyrimidin-4-ol | C₇H₅ClN₄O | 196.60 | 225–253 | ESI MS m/z 197 (M + H)⁺ |
Chemical Transformations and Derivatization of Pyrido 3,4 D Pyrimidines
The pyrido[3,4-d]pyrimidine (B3350098) scaffold is a significant heterocyclic structure in medicinal chemistry. Its derivatization is crucial for developing novel compounds with specific biological activities. Chemical transformations focus on functionalizing both the pyrimidine (B1678525) and pyridine (B92270) rings, introducing a variety of side chains, and employing regioselective strategies to achieve desired molecular architectures. eurekaselect.comnih.gov
Biological Activity and Mechanistic Investigations of Pyrido 3,4 D Pyrimidine Derivatives Pre Clinical Focus
Enzyme Inhibition Studies
Cyclin-Dependent Kinase (CDK) Inhibition (e.g., CDK2, CDK4/6)
Certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as multi-kinase inhibitors with potent activity against CDK4/CYCLIN D1. researchgate.netacs.org For instance, the compound 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) was found to be a potent inhibitor of CDK4/CYCLIN D1. researchgate.netacs.org Mechanistic studies have shown that some of these compounds can induce apoptosis in tumor cells. researchgate.net
Recent research has also explored hybrid molecules combining the pyrido[3,4-d]pyrimidine (B3350098) moiety from the CDK4 inhibitor palbociclib (B1678290) with the phthalazinone ring from the PARP inhibitor olaparib, aiming for dual inhibition of PARP1 and CDK4 in triple-negative breast cancer. researchgate.net This approach is based on findings that CDK4/6 inhibitors may enhance cancer cell sensitivity to PARP inhibitors. researchgate.net
Table 1: CDK Inhibition by Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Target | Activity | Cell Line | Reference |
|---|---|---|---|---|
| 7x | CDK4/CYCLIN D1 | Potent inhibitor, induces apoptosis | MGC803 (human gastric cancer) | researchgate.net |
| Palbociclib-Olaparib Hybrid | PARP1 and CDK4 | Dual inhibitor design | Not specified | researchgate.net |
Dihydrofolate Reductase (DHFR) and Thymidylate Synthase (TS) Inhibition
Pyrido[2,3-d]pyrimidine and pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), key enzymes in nucleotide synthesis. nih.govtandfonline.commdpi.com Inhibition of these enzymes disrupts DNA synthesis and repair, leading to cancer cell death. nih.govtandfonline.com
A novel series of pyrazolo[3,4-d]pyrimidine-based glutamate (B1630785) analogs were designed as dual inhibitors of DHFR and TS. tandfonline.com Among these, compound 6i demonstrated significant anti-proliferative activity across a range of cancer cell lines and was found to act through the dual inhibition of DHFR and TS with IC50 values of 2.41 µM and 8.88 µM, respectively. tandfonline.com Another study focused on pyrazolo[3,4-d]pyrimidine derivatives incorporating different amino acid conjugates, with compound 7f showing marked DHFR inhibition. nih.gov
Table 2: DHFR and TS Inhibition by Pyrido[3,4-d]pyrimidine Analogs
| Compound | Target(s) | IC50 | Cell Line Focus | Reference |
|---|---|---|---|---|
| 6i | DHFR | 2.41 µM | Various cancer cell lines | tandfonline.com |
| TS | 8.88 µM | tandfonline.com | ||
| 7f | DHFR | Marked inhibition | MCF-7 (breast cancer) | nih.gov |
Tyrosine Kinase Inhibition (e.g., FLT3, VEGFR2, KRAS-G12D, PI3Kδ, RET, EphA2)
The pyrido[3,4-d]pyrimidine scaffold has been utilized to develop inhibitors of various tyrosine kinases. nih.gov
FLT3 Inhibition: Activating mutations in FMS-like tyrosine kinase 3 (FLT3) are common in acute myeloid leukemia (AML). researchgate.netjhoponline.com Several pyrido[4,3-d]pyrimidine (B1258125) and related heterocyclic derivatives have been investigated as FLT3 inhibitors. nih.gov For example, a series of imidazo[1,2-b]pyridazines, developed through scaffold hopping from structures including pyrido[4,3-d]pyrimidine, showed high potency against FLT3. nih.gov Compound 34f from this series exhibited nanomolar inhibitory activity against both wild-type and mutant FLT3. nih.gov Additionally, pyrrolo[2,3-d]pyrimidine derivatives have been optimized for activity against FLT3-ITD mutant cancer cells, with compound 9u showing nanomolar FLT3 inhibition and efficacy in quizartinib-resistant models. researchgate.net Another study on pyridine-based derivatives identified compound 12y as a potent inhibitor of FLT3-ITD and VEGFR2. nih.gov
Other Tyrosine Kinases: Pyrido[2,3-d]pyrimidine derivatives have also been characterized as selective inhibitors of Src family kinases. tandfonline.com Some of these compounds were found to inhibit cell cycle progression in S-phase, an effect potentially linked to the inhibition of other regulatory kinases like Wee1. tandfonline.com
Table 3: Tyrosine Kinase Inhibition by Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Target(s) | IC50/Activity | Cell Line(s) | Reference |
|---|---|---|---|---|
| 34f | FLT3-ITD, FLT3-D835Y | 4 nM, 1 nM | MV4-11, MOLM-13 | nih.gov |
| 9u | FLT3 | Nanomolar inhibition | MV4-11, Molm-13 | researchgate.net |
| 12y | FLT3-ITD, VEGFR2 | Potent inhibition | MOLM-13 | nih.gov |
| PD179483 | Src family, Wee1 | S-phase block | Cancer cell lines | tandfonline.com |
Histone Lysine (B10760008) Demethylase (KDM) Inhibition (e.g., KDM4, KDM5)
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives have emerged as potent inhibitors of the KDM4 (JMJD2) and KDM5 (JARID1) families of histone lysine demethylases. acs.orgacs.org These enzymes play a crucial role in epigenetic regulation, and their inhibition is a potential therapeutic strategy for cancer. tandfonline.com
Structure-based design has led to the development of compounds like 54j and 54k , which demonstrate equipotent activity against KDM4 and KDM5 subfamilies. acs.org These compounds are cell-permeable and show selectivity over other KDM subfamilies. acs.orgacs.org For instance, compound 54j exhibited IC50 values of 0.080 µM for KDM4A and 0.014 µM for KDM5B. acs.org Further optimization led to non-carboxylate inhibitors, such as compound 41 , which also show interesting activity profiles in biochemical and cellular assays for KDM4C and KDM5C. researchgate.net
Table 4: KDM Inhibition by Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
| Compound | Target(s) | IC50 | Selectivity | Reference |
|---|---|---|---|---|
| 54j | KDM4A | 0.080 µM | Selective vs. KDM2A, KDM3A, KDM6B | acs.org |
| KDM4B | 0.017 µM | acs.org | ||
| KDM5B | 0.014 µM | acs.org | ||
| KDM5C | 0.051 µM | acs.org | ||
| 54k | KDM4/KDM5 | Equipotent activity | Selective vs. KDM2, KDM3, KDM6 | acs.org |
| 41 | KDM4C/KDM5C | Active in biochemical and cellular assays | Not specified | researchgate.net |
Urokinase-type Plasminogen Activator (uPA) Inhibition
Urokinase-type plasminogen activator (uPA) is a serine protease involved in cancer invasion and metastasis. ekb.eg Certain pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their ability to inhibit uPA. ekb.eg For example, 6-methyl-1-p-tolyl-1H-pyrazolo[3,4-d]pyrimidine-4(5H)-one (65 ) was shown to have antiproliferative activity against breast and liver cancer cell lines, which was attributed to uPA inhibition. ekb.eg
Table 6: uPA Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound | Target | Activity | Cell Line(s) | Reference |
|---|---|---|---|---|
| 65 | uPA | 77% inhibition (MCF-7), 63% inhibition (Hep-G2) | MCF-7 (breast cancer), Hep-G2 (liver cancer) | ekb.eg |
Other Enzyme Targets
Derivatives of the pyrido[3,4-d]pyrimidine scaffold have been investigated for their inhibitory activity against a variety of enzyme targets beyond the more commonly studied kinases. These investigations have revealed the potential for this heterocyclic system to interact with enzymes crucial for cancer cell survival and proliferation.
One area of investigation has been the inhibition of Monopolar Spindle Kinase 1 (MPS1), a key regulator of the spindle assembly checkpoint. acs.orgcore.ac.uk A structure-based hybridization approach led to the discovery of a series of pyrido[3,4-d]pyrimidine-based inhibitors of MPS1. acs.orgcore.ac.uk Optimization of this series resulted in compounds with excellent potency and selectivity for MPS1. acs.org For instance, compound 34h from this series proved to be a highly potent MPS1 inhibitor with an IC₅₀ of 0.020 µM at 1 mM ATP, corresponding to a Ki of 0.0002 µM. acs.org This compound demonstrated significant selectivity over other kinases, including CDK2, Aurora A and B, and PLK1. acs.org
Another enzyme target explored is KRAS-G12D, a mutant protein prevalent in several cancers. A series of compounds with a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core were designed as potential KRAS-G12D inhibitors. mdpi.com One enzymatic inhibitor from this series, compound 10k , exhibited potent inhibition of KRAS-G12D with an IC₅₀ of 0.009 µM. mdpi.com
Furthermore, pyrido[4,3-d]pyrimidinone derivatives have been identified as novel inhibitors of Wee1, a critical cell cycle regulator. nih.gov These inhibitors demonstrated potent kinase inhibition with IC₅₀ values ranging from 19 to 1485 nM. nih.gov Compound 34 from this series showed remarkable selectivity, being over 500-fold more selective for Wee1 compared to nine other kinases. nih.gov
Investigations have also touched upon histone lysine-specific demethylase 1 (LSD1) as a potential target. A novel series of pyrimidine-thiourea hybrids, which can be considered related to the broader pyridopyrimidine class, were designed and evaluated for their LSD1 inhibitory effects. researchgate.net
The following table summarizes the inhibitory activities of selected pyrido[3,4-d]pyrimidine derivatives against these other enzyme targets.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| 34h | MPS1 | 0.020 | acs.org |
| 10k | KRAS-G12D | 0.009 | mdpi.com |
| 34 | Wee1 | 0.019-1.485 | nih.gov |
Antiproliferative and Cytotoxic Activities in In Vitro Cell Models
A number of pyrido[3,4-d]pyrimidine derivatives have been subjected to broad-spectrum anticancer screening using the National Cancer Institute's 60 human cancer cell line (NCI-60) panel. This screening provides a measure of a compound's activity across a diverse range of tumor types and can offer insights into potential mechanisms of action. nih.govmdpi.com
In one study, a series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs were synthesized and evaluated in the NCI-60 screen. nih.gov While many of the synthesized compounds showed limited activity against the majority of cell lines, certain derivatives exhibited highly selective growth inhibition against specific cancer cell lines. nih.gov
Another study focused on pyrazolo[3,4-d]pyrimidine derivatives, a related class of compounds. Two derivatives, compounds 15 and 16 , demonstrated excellent broad-spectrum cytotoxic activity in the NCI-60 five-log dose assay, with GI₅₀ values ranging from 0.018 to 9.98 µM. semanticscholar.org Compound 15 showed remarkable growth inhibition (over 90%) against various cell lines, including leukemia, non-small cell lung cancer, colon, and prostate cancer. rsc.org It also exhibited potent and broad inhibition (over 100%) against some melanoma, ovarian, renal, and breast cancer cell lines. rsc.org Similarly, the ethyl ester analogue 16 displayed significant broad-spectrum growth inhibition (over 100%) against different cell lines, including non-small cell lung cancer, colon, CNS, prostate, ovarian, renal, and breast cancer cell lines. rsc.org
The table below presents the growth inhibition data for selected compounds from the NCI-60 screening.
| Compound | Cancer Cell Line Subpanel | Mean Growth Percent (%) | Reference |
| 4b | Leukemia | N/A | jst.go.jp |
| 4b | CNS Cancer | N/A | jst.go.jp |
| 5a | Leukemia | N/A | jst.go.jp |
| 5a | CNS Cancer | N/A | jst.go.jp |
| 5a | NSCLC | N/A | jst.go.jp |
| 15 | Broad Spectrum | <10 | rsc.org |
| 16 | Broad Spectrum | <0 | rsc.org |
Note: N/A indicates that the specific mean growth percentage for the subpanel was not provided in the source, although selectivity for these subpanels was highlighted.
Several studies have highlighted the selective growth inhibitory effects of pyrido[3,4-d]pyrimidine derivatives against specific cancer cell lines.
A series of 4-substituted 2-amino-pyrido[3,4-d]pyrimidine analogs demonstrated highly selective inhibitory effects against the UO-31 renal cancer cell line, as well as the MDA-MB-468 and MCF-7 breast cancer cell lines. nih.gov For instance, compound 21 , with a 3-fluoro substituent, showed the best growth inhibition of 60.77% and 71.42% against MCF-7 and MDA-MB-468 cells, respectively, and exhibited high selectivity. nih.gov
In another study, pyrazolo[3,4-d]pyrimidine derivative 10k showed high antiproliferative activity against five human cancer cell lines, with IC₅₀ values ranging from 0.03 to 1.6 μM. nih.gov
Pyrido[3,4-d]pyrimidine derivatives have also been investigated for their activity against gastric cancer cells. Compound 30 from one series displayed the best anti-tumor activity on MGC803 cells with an IC₅₀ of 0.59 μM. nih.gov
The table below summarizes the selective growth inhibition of various pyrido[3,4-d]pyrimidine derivatives in different cancer cell lines.
| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (µM) | Growth Inhibition (%) | Reference |
| 21 | MCF-7 | Breast | N/A | 60.77 | nih.gov |
| 21 | MDA-MB-468 | Breast | N/A | 71.42 | nih.gov |
| 10k | Various | Various | 0.03-1.6 | N/A | nih.gov |
| 30 | MGC803 | Gastric | 0.59 | N/A | nih.gov |
| 34h | HCT116 | Colon | 0.16 (GI₅₀) | N/A | acs.org |
| 10c | Panc1 | Pancreatic | 1.40 | N/A | mdpi.com |
The mechanisms by which pyrido[3,4-d]pyrimidine derivatives exert their antiproliferative effects often involve the disruption of the cell cycle and the induction of apoptosis (programmed cell death).
One study on a pyrazolo[3,4-d]pyrimidine derivative, compound 16 , found that it induced cell cycle arrest at the S phase, with a subsequent increase in the pre-G cell population in the MDA-MB-468 breast cancer cell line. semanticscholar.org This compound also increased the percentage of apoptotic cells in a time-dependent manner. semanticscholar.org
Another pyrazolo[3,4-d]pyrimidine derivative, 10k , was found to cause G2/M phase arrest in HT-29 and HCT-116 cancer cells and decrease the mitochondrial membrane potential, a hallmark of apoptosis. nih.gov
A different series of pyrido[4,3-d]pyrimidinone derivatives, identified as Wee1 inhibitors, were also shown to induce cancer cell apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov
Furthermore, a study on pyrido[3,4-d]pyrimidine derivative 30 in MGC803 gastric cancer cells demonstrated that it induced apoptosis by up-regulating the expression of Bid and PARP, and down-regulating the expression of Cyclin D1. nih.gov
The table below outlines the effects of selected pyrido[3,4-d]pyrimidine derivatives on the cell cycle and apoptosis.
| Compound | Cell Line | Cell Cycle Effect | Apoptosis Induction | Reference |
| 16 | MDA-MB-468 | S phase arrest | Yes | semanticscholar.org |
| 10k | HT-29, HCT-116 | G2/M phase arrest | Yes | nih.gov |
| 34 | MV-4-11, T47D | G0/G1 phase arrest | Yes | nih.gov |
| 30 | MGC803 | Down-regulation of Cyclin D1 | Yes | nih.gov |
Activity in Non-Clinical In Vivo Models
To evaluate the in vivo efficacy of promising pyrido[3,4-d]pyrimidine derivatives, researchers have utilized xenograft models, where human tumor cells are implanted into immunocompromised mice.
In one such study, the pyrazolo[3,4-d]pyrimidine derivative 10k was tested in an HT-29 xenograft nude mouse model. The results confirmed that 10k inhibited tumor growth, demonstrating its potential for in vivo anticancer activity. nih.gov
Another study involving a pyrido[3,4-d]pyrimidine-based MPS1 inhibitor, compound 34h , demonstrated its ability to modulate its target in an in vivo human tumor xenograft model, which is a prerequisite for tumor growth inhibition. acs.orgcore.ac.uk
The table below summarizes the findings from in vivo xenograft studies.
| Compound | Xenograft Model | Tumor Growth Inhibition | Reference |
| 10k | HT-29 (human colon carcinoma) | Yes | nih.gov |
| 34h | Human tumor xenograft | Target modulation demonstrated | acs.orgcore.ac.uk |
Antiangiogenic Effects
The formation of new blood vessels, a process known as angiogenesis, is crucial in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. Pyrido[3,4-d]pyrimidine derivatives have demonstrated notable antiangiogenic properties in various pre-clinical models, including transgenic zebrafish and Human Umbilical Vein Endothelial Cell (HUVEC) studies.
In studies utilizing transgenic zebrafish models, which allow for the visualization of blood vessel development, certain pyrido[3,4-d]pyrimidine derivatives have been shown to effectively disrupt angiogenesis. researchgate.netnih.gov For example, some compounds significantly inhibited the formation of intersegmental vessels (ISVs) in zebrafish embryos. researchgate.netnih.gov This inhibition of blood vessel formation in a living organism underscores the potential of these compounds as antiangiogenic agents.
HUVEC studies provide an in vitro platform to investigate the direct effects of compounds on endothelial cells, which are the primary cells involved in angiogenesis. Research has shown that pyrido[3,4-d]pyrimidine derivatives can inhibit key processes in HUVECs, such as proliferation, migration, and tube formation. researchgate.netjrasb.com The inhibition of HUVEC tube formation, a critical step in the formation of a capillary network, is a strong indicator of antiangiogenic potential. researchgate.netjrasb.comresearchgate.netuminho.pt Mechanistic studies have suggested that these effects are often mediated through the inhibition of signaling pathways crucial for angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) pathway. nih.govoncotarget.com For instance, some derivatives have been found to suppress VEGF-induced phosphorylation of VEGFR2 and disrupt downstream signaling cascades. nih.gov
Table 1: Antiangiogenic Activity of Representative Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Model System | Observed Effect | Reference |
|---|---|---|---|
| 2,4-diamino pyrimidine (B1678525) derivatives (11b and 12f) | Zebrafish model | Severely impaired angiogenesis | researchgate.net |
| 2,4-diamino pyrimidine derivatives (11b and 12f) | HUVECs | Significantly inhibited migration and tube formation | researchgate.net |
| Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidin-4(1H)-one (10k) | HUVECs | Significantly inhibited cell migration, adhesion, and tube formation | researchgate.netnih.gov |
| N-(2α,3β,23-acetoxyurs-12-en-28-oyl)-L-proline methyl ester (AA-PMe) | Zebrafish embryos | Disrupted the formation of intersegmental vessels, the dorsal aorta, and the posterior cardinal vein | nih.gov |
| N-(2α,3β,23-acetoxyurs-12-en-28-oyl)-L-proline methyl ester (AA-PMe) | HUVECs | Decreased cell viability and inhibited migration and tube formation in a dose-dependent manner | nih.gov |
Chemokine Receptor Antagonism
Chemokine receptors play a pivotal role in the inflammatory response and have been implicated in various diseases, including cancer and autoimmune disorders. The C-X-C chemokine receptor 2 (CXCR2) is a particularly important target due to its role in neutrophil recruitment and inflammation. nih.gov
Pyrido[3,4-d]pyrimidine derivatives have emerged as promising antagonists of CXCR2. nih.govnih.govresearchgate.net Through scaffold hopping approaches, a pyrido[3,4-d]pyrimidine analogue was identified as a potent CXCR2 antagonist with an IC50 value of 0.11 µM in a calcium mobilization assay. nih.govnih.govresearchgate.net This discovery has spurred further structure-activity relationship (SAR) studies to optimize the antagonistic potency of this class of compounds. nih.govnih.gov While many new analogues showed a loss of activity, a 6-furanyl-pyrido[3,4-d]pyrimidine analogue retained similar antagonistic potency to the original hit compound. nih.govnih.gov The evaluation of these compounds is typically carried out using in vitro cell-based assays, such as measuring the inhibition of CXCL8-induced calcium mobilization in cells overexpressing CXCR2. nih.gov
Table 2: CXCR2 Antagonistic Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Compound | Assay | IC50 Value | Reference |
|---|---|---|---|
| Pyrido[3,4-d]pyrimidine analogue 2 | Kinetic fluorescence-based calcium mobilization assay | 0.11 µM | nih.govresearchgate.net |
| 6-furanyl-pyrido[3,4-d]pyrimidine analogue (17b) | Kinetic fluorescence-based calcium mobilization assay | Similar to original hit | nih.govnih.gov |
Antimicrobial Properties
The rise of antimicrobial resistance has created an urgent need for the development of new therapeutic agents. Pyrido[3,4-d]pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial, antiviral, antitubercular, and antimalarial properties. heteroletters.org
Antibacterial Activity: Several studies have highlighted the antibacterial potential of pyrido[3,4-d]pyrimidine derivatives against both Gram-positive and Gram-negative bacteria. nih.govhilarispublisher.comscielo.brresearchgate.net For instance, certain pyrazolo[3,4-d]pyrimidines have shown significant activity against Staphylococcus aureus and Escherichia coli. nih.gov Some pyridothienopyrimidine derivatives have exhibited potent activity against Gram-negative strains, with minimum inhibitory concentrations (MIC) as low as 15.63 μg/mL. nih.gov The mechanism of action for some of these compounds may involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. nih.gov
Antiviral Activity: The antiviral properties of this class of compounds have also been investigated. mdpi.commdpi.com Some pyrazolo[3,4-d]pyrimidine derivatives have been tested for their activity against viruses like Herpes simplex type-1 (HSV-1) and Tobacco mosaic virus (TMV). researchgate.netnih.gov Notably, certain derivatives containing a Schiff base moiety displayed excellent inactivating activity against TMV, with EC50 values significantly better than the reference drug ribavirin. nih.gov
Antitubercular Activity: Tuberculosis remains a major global health threat, and new drugs are desperately needed. Pyrido[3,4-d]pyrimidine derivatives have shown promise as antitubercular agents. nih.govacs.orgjmbfs.orgasianjpr.com Some compounds have exhibited high efficacy in in vitro assays against Mycobacterium tuberculosis H37Rv. nih.govacs.org For example, the R-isomers of certain 5-phenyl substituted-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones displayed significant anti-TB activity with MIC values as low as 0.03–0.06 μg/mL against the H37Rv strain and 0.06–0.125 μg/mL against multidrug-resistant M. tuberculosis. acs.org In vivo studies in zebrafish models infected with Mycobacterium marinum have also demonstrated the protective and therapeutic effects of these compounds. acs.org
Antimalarial Activity: Malaria, caused by Plasmodium parasites, continues to be a devastating disease. Pyrido[3,4-d]pyrimidine derivatives have been explored for their antimalarial potential. malariaworld.orgdergipark.org.trgoogle.comnih.govnih.gov Some 2,4-diaminopyrimidine (B92962) derivatives have shown activity against Plasmodium falciparum lines, including those resistant to existing antifolate drugs. google.com Additionally, pyrido[2,3-d]pyrimidinedione derivatives have demonstrated good antimalarial activity against P. falciparum with an IC50 value of 0.033 μg/mL. nih.gov
Table 3: Antimicrobial Activity of Pyrido[3,4-d]pyrimidine Derivatives
| Activity | Compound/Derivative | Organism/Virus | Key Findings | Reference |
|---|---|---|---|---|
| Antibacterial | Pyridothienopyrimidine derivatives | Gram-negative bacteria | Potent activity, MIC = 15.63 μg/mL | nih.gov |
| Antibacterial | Pyrazolo[3,4-d]pyrimidines | S. aureus, E. coli | Significant dose-dependent activity | nih.gov |
| Antiviral | Pyrazolo[3,4-d]pyrimidine derivative (5aa) | Tobacco mosaic virus (TMV) | EC50 = 53.65 μg/mL | nih.gov |
| Antitubercular | R-isomer 5bb and 5jb | M. tuberculosis H37Rv | MIC = 0.03–0.06 μg/mL | acs.org |
| Antimalarial | Pyrido[2,3-d]pyrimidinedone derivative | P. falciparum | IC50 = 0.033 μg/mL | nih.gov |
Other Reported Biological Activities
Beyond the aforementioned activities, pyrido[3,4-d]pyrimidine derivatives have been reported to possess other important biological properties, notably anti-inflammatory and antioxidant effects. heteroletters.orgresearchgate.netnih.govijprajournal.com
Anti-inflammatory Activity: The anti-inflammatory potential of these compounds is often linked to their ability to inhibit key inflammatory mediators and enzymes. dovepress.comnih.govsemanticscholar.org For instance, some pyrazolo[3,4-d]pyrimidine hybrids have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two crucial enzymes in the inflammatory cascade. nih.gov Certain derivatives have demonstrated significant inhibition of nitric oxide (NO) release, a pro-inflammatory molecule. nih.gov In vivo studies using the carrageenan-induced rat paw edema assay have confirmed the anti-inflammatory effects of several pyrimidine derivatives, with some showing activity comparable to the standard drug ibuprofen. semanticscholar.org
Antioxidant Activity: Oxidative stress is implicated in the pathogenesis of numerous diseases. Pyrido[3,4-d]pyrimidine derivatives have been evaluated for their antioxidant capacity. researchgate.netnih.govnih.govmdpi.com Various assays are employed to determine this activity, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and anti-lipid peroxidation assays. nih.gov Some novel pyrimidine derivatives have shown strong inhibition of lipid peroxidation, indicating their potential to protect cells from oxidative damage. nih.gov
Table 4: Other Biological Activities of Pyrido[3,4-d]pyrimidine Derivatives
| Activity | Compound/Derivative | Assay/Model | Key Findings | Reference |
|---|---|---|---|---|
| Anti-inflammatory | Pyrazolo[3,4-d]pyrimidine hybrid (8e) | COX-2/5-LOX inhibition | IC50 (COX-2) = 1.837 µM; IC50 (5-LOX) = 2.662 µM | nih.gov |
| Anti-inflammatory | Pyrimidine derivatives (2a-d, 3a-d, 7a, 7b) | Carrageenan-induced rat paw edema | 61 to 86% inhibition | semanticscholar.org |
| Antioxidant | Pyrimidine derivative (2a) | Lipoxygenase inhibition | IC50 = 42 µM | nih.gov |
| Antioxidant | Pyrimidine derivative (2f) | Lipoxygenase inhibition | IC50 = 47.5 µM | nih.gov |
Structure Activity Relationship Sar Investigations of Pyrido 3,4 D Pyrimidine Derivatives
Impact of Substituent Variation on Biological Potency and Selectivity
The biological potency and selectivity of pyrido[3,4-d]pyrimidine (B3350098) derivatives are highly sensitive to the nature and position of substituents on the heterocyclic core. Systematic structural modifications have revealed key determinants of activity for different biological targets.
For instance, in the pursuit of CXCR2 antagonists, it was discovered that an unsubstituted 6-furanyl-pyrido[3,4-d]pyrimidine analogue exhibited comparable antagonistic potency to the initial hit compound. mdpi.com However, the introduction of a methyl group onto the furanyl moiety led to a complete loss of activity. mdpi.com Similarly, placing an amino group at the 6-position of the pyrido[3,4-d]pyrimidine scaffold, a modification known to yield potent CXCR2 antagonists in the related thiazolo[4,5-d]pyrimidine (B1250722) series, resulted in inactive compounds. mdpi.com
In the context of Monopolar Spindle Kinase 1 (MPS1) inhibitors, the introduction of a pyrazole (B372694) substituent at the 4-position of an aniline (B41778) moiety attached to the pyrido[3,4-d]pyrimidine core significantly enhanced both biochemical and cellular potency. acs.org Further modifications to this aniline substituent, such as the replacement of a methoxy (B1213986) group with a larger ethoxy group, improved selectivity against other kinases like CDK2. acs.org The neopentyl derivative also showed promise due to its cellular potency and selectivity. acs.org
Investigations into anticancer agents targeting renal and breast cancer cell lines revealed that an electron-withdrawing substituent at the para position of a C-4 linked group was favorable for activity against the UO31 renal cancer cell line. nih.gov Conversely, for activity against MCF-7 and MDA-MB-468 breast cancer cell lines, a 3-fluoro substituent on the C-4 linked group demonstrated the best growth inhibition. nih.gov
For inhibitors of histone lysine (B10760008) demethylases (KDM), substitution at the pyrazole-C4 position of 8-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones with a basic nitrogen-containing group led to a significant improvement in KDM4A/B inhibitory activity. acs.org The introduction of a p-fluorobenzyl group at this position resulted in a more potent inhibitor of KDM4B, KDM5B, and KDM5C. acs.org Furthermore, a 3,5-dichlorophenyl substituent on a 4-phenylpiperidine (B165713) moiety at the C8-pyrazole resulted in the most potent and balanced inhibitor of both KDM4 and KDM5 subfamily members. acs.org
These examples underscore the critical role of substituent variation in fine-tuning the potency and selectivity of pyrido[3,4-d]pyrimidine derivatives for their respective biological targets.
Role of Specific Functional Groups and Linkers in Target Interaction
The interaction of pyrido[3,4-d]pyrimidine derivatives with their biological targets is significantly influenced by the presence of specific functional groups and the nature of the linkers connecting different parts of the molecule. These elements often play a crucial role in establishing key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for potent biological activity.
In the development of anticancer agents, the linker at the C-4 position of the pyrido[3,4-d]pyrimidine scaffold was found to be critical for growth inhibitory effects against the UO31 renal cancer cell line. nih.gov Compounds featuring an amine (–NH–) linker at this position demonstrated superior inhibitory activity compared to those with thiol (–S–), ether (–O–) linkers, or a direct C–C bond, highlighting the importance of the amine linker for this specific activity. nih.gov
For inhibitors of Monopolar Spindle Kinase 1 (MPS1), molecular docking studies have indicated that the pyrimidine (B1678525) ring of the pyrido[3,4-d]pyrimidine scaffold forms a hydrogen bond with the backbone of Gly605 in the hinge region of the kinase. nih.govmdpi.com This interaction, coupled with strong hydrophobic effects between the scaffold and the hinge region, is a key contributor to the high activity of this class of compounds. nih.govmdpi.com Furthermore, substituents at the R5 position, such as imidazole (B134444) and triazole, can form additional hydrogen bonds with Val529 of MPS1, an interaction not observed with pyrazole substituents. nih.gov
In the case of histone lysine demethylase (KDM) inhibitors, the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold itself is designed to chelate the active site metal ion in a bidentate fashion. acs.org Derivatization at the C8 position with various heterocyclic rings, such as pyrazole, allows for access to the histone peptide binding site. acs.org The introduction of a basic nitrogen within the substituent at the C8-pyrazole can lead to beneficial interactions with key residues like D135 and Y175 in KDM4A, while a 4-phenylpiperidine substituent can establish further hydrophobic interactions with V313. acs.org
These findings illustrate that specific functional groups and linkers are not mere spacers but are integral to the pharmacophore, dictating the orientation and binding affinity of the pyrido[3,4-d]pyrimidine derivatives within their target's active site.
Bioisosteric Replacements within the Pyrido[3,4-d]pyrimidine Scaffold
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound. In the context of pyrido[3,4-d]pyrimidine derivatives, this approach has been utilized to explore alternative heterocyclic systems that can mimic the core scaffold or its substituents, leading to improved potency, selectivity, or pharmacokinetic profiles.
The pyrido[3,4-d]pyrimidine scaffold itself can be considered a bioisostere of the purine (B94841) nucleus, which is a fundamental component of many biologically important molecules. asianpharmtech.com This inherent similarity has driven the exploration of pyrido[3,4-d]pyrimidines and related fused pyrimidine systems as inhibitors for a wide range of biological targets, including kinases. researchgate.netrjptonline.org
In the development of novel nicotinic acetylcholine (B1216132) receptor (nAChR) ligands, the pyridine (B92270) element of (+/-)-pyrido[3,4-b]homotropane was bioisosterically replaced with pyridazine (B1198779) and pyrimidine nuclei. nih.gov This modification resulted in new ligands with altered affinities for different nAChR subtypes. nih.gov For example, the replacement of the pyridine ring with a pyridazine resulted in a 30-fold decrease in affinity for the (α4)2(β2)3 subtype. nih.gov
Within the pyrido[3,4-d]pyrimidine scaffold itself, bioisosteric replacements of substituents have been investigated. For instance, in the pursuit of KDM inhibitors, various five-membered heterocycles were introduced at the C8 position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold, including pyrazol-3-yl and pyrazol-1-yl moieties, which exhibited similar potencies. acs.org
The concept of bioisosterism is a recurring theme in the broader field of fused pyrimidine chemistry. For example, the pyrazolo[3,4-d]pyrimidine scaffold is a well-known bioisostere of the purine ring and has been extensively used in the design of kinase inhibitors. rsc.org This principle of replacing a functional group with another that retains similar biological activity allows for the exploration of novel chemical space and the optimization of drug-like properties.
Conformational Analysis and Pharmacophore Mapping in SAR Studies
Conformational analysis and pharmacophore mapping are indispensable computational tools in modern drug discovery, providing critical insights into the three-dimensional arrangement of functional groups necessary for biological activity. These methods have been instrumental in understanding the structure-activity relationships of pyrido[3,4-d]pyrimidine derivatives.
In the development of Monopolar Spindle Kinase 1 (MPS1) inhibitors, the conformation of the pyrido[3,4-d]pyrimidine scaffold was found to be a key determinant of its improved activity compared to related isoquinoline-based inhibitors. acs.org The introduction of two additional nitrogen atoms in the pyrido[3,4-d]pyrimidine ring system results in a much more planar structure, with a dihedral angle of -20° compared to 98° for the isoquinoline (B145761) analogue. acs.org This more coplanar conformation is believed to be at least partially responsible for the enhanced activity of the pyrido[3,4-d]pyrimidine series. acs.orgcore.ac.uk
Pharmacophore mapping has been employed to identify the essential chemical features required for the biological activity of various pyrimidine-based compounds. For instance, in the design of novel anticancer agents targeting TRAP1, pharmacophore models were generated from a series of pyrazolo[3,4-d]pyrimidine analogues. scispace.commdpi.com These models typically include features such as aromatic rings, hydrophobic interaction sites, and hydrogen bond donors, which are crucial for binding to the target protein. scispace.commdpi.com Such models can then be used for virtual screening of compound libraries to identify new potential inhibitors. scispace.commdpi.com Similarly, pharmacophore mapping has been applied to design pyrido[2,3-d]pyrimidine (B1209978) derivatives as selective thymidylate synthase inhibitors. nih.govresearchgate.net
For nicotinic acetylcholine receptor (nAChR) ligands, bioisosteric replacement of the pyridine pharmacophoric element in pyrido[3,4-b]tropanes with pyridazine or pyrimidine was guided by the understanding of the pharmacophore. nih.gov The resulting changes in affinity highlighted the importance of the electronic and steric properties of this part of the molecule for receptor binding. nih.gov
Computational and Theoretical Chemistry Studies of Pyrido 3,4 D Pyrimidines
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique extensively used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a ligand, such as a pyrido[3,4-d]pyrimidine (B3350098) derivative, might interact with a biological target.
Studies on a series of novel pyrido[3,4-d]pyrimidine derivatives as inhibitors of Monopolar spindle 1 (Mps1), a kinase implicated in cancer, have utilized molecular docking to elucidate their binding modes. nih.gov These investigations revealed that the pyrido[3,4-d]pyrimidine backbone establishes significant hydrophobic interactions with the hinge region of the Mps1 kinase. nih.gov A critical hydrogen bond is consistently observed between the pyrimidine (B1678525) ring of the compounds and the residue Gly605 in the Mps1 active site. nih.gov Furthermore, substituents on the pyrido[3,4-d]pyrimidine core play a crucial role in defining specificity and potency. For instance, triazole groups have been shown to form stable hydrogen bonds with Lys529, enhancing the ligand's binding affinity. nih.gov The primary interactions are driven by van der Waals forces and nonpolar solvation energies. nih.gov
In a different therapeutic area, the pyrido[3,4-d]pyrimidine scaffold has been explored for its potential as antagonists of the human chemokine receptor CXCR2, which is involved in inflammatory diseases. nih.gov While a systematic structure-activity relationship (SAR) exploration showed that many modifications led to a loss of potency, a 6-furanyl-pyrido[3,4-d]pyrimidine derivative retained antagonistic activity comparable to the initial hit compound. nih.gov
Notably, a study on the synthesis of potential anticancer agents included 2-Amino-4-(phenylamino)pyrido[3,4-d]pyrimidin-8-ol, a structural isomer of the titular compound. nih.gov While detailed docking studies for this specific molecule were not the focus of the publication, its synthesis and biological evaluation underscore the therapeutic interest in hydroxylated pyrido[3,4-d]pyrimidine derivatives. nih.gov
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
| Mps1 Kinase | Gly605 | Hydrogen Bond | nih.gov |
| Mps1 Kinase | Lys529 | Hydrogen Bond | nih.gov |
| Mps1 Kinase | I531, V539, M602, C604, N606, I607, L654, I663, P673 | Van der Waals / Hydrophobic | nih.gov |
| KRAS-G12D | Asp12, Gly60 | Hydrogen Bond | nih.gov |
| KRAS-G12D | Glu92, His95 | Interaction via Homopiperazine moiety | nih.gov |
Molecular Dynamics Simulations to Elucidate Binding Modes
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of ligand-protein complexes over time. These simulations provide valuable information on the stability of binding modes and conformational changes.
In the investigation of pyrido[3,4-d]pyrimidine derivatives as Mps1 inhibitors, MD simulations were performed to validate the docking results and to ensure the stability of the predicted conformations. nih.gov The simulations, conducted over a 200-nanosecond timescale, showed that the protein-ligand complexes reached a stable state, with the root mean square deviation (RMSD) of the protein fluctuating within 1 Å after an initial equilibration period. nih.gov This stability confirms that the binding modes predicted by molecular docking are likely representative of the actual binding event. The simulations further reinforced the importance of the hydrogen bonds and hydrophobic interactions identified in the docking analysis for maintaining a stable complex. nih.gov
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Insights
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. While specific DFT studies on Pyrido[3,4-d]pyrimidin-6-ol were not identified, research on related pyridopyrimidine isomers demonstrates the utility of this approach.
For instance, DFT calculations have been used to determine the optimized molecular structure of a pyrido[2,3-d]pyrimidine (B1209978) compound, with the results showing good consistency with conformations derived from single-crystal X-ray diffraction. tandfonline.com Such studies can also be used to analyze vibrational properties and intermolecular interactions through Hirshfeld surface analysis. tandfonline.com For other pyrimidine derivatives, DFT has been employed to calculate quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, and dipole moment, which are correlated with various chemical and biological activities. ijcce.ac.irnih.gov These parameters provide insights into the molecule's reactivity and potential interaction sites.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized compounds.
Although no specific QSAR studies were found for this compound or its close derivatives, 3D-QSAR studies have been successfully applied to other pyridopyrimidine isomers, such as pyrido[2,3-d]pyrimidine derivatives acting as Wee1 inhibitors. researchgate.net These studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have generated robust models with good predictive power. researchgate.net The contour maps produced from these analyses provide a visual representation of how different structural features (steric, electrostatic, hydrophobic) influence biological activity, thereby guiding the design of more potent inhibitors. researchgate.net Similar QSAR studies on related heterocyclic systems like thieno[3,2-d]pyrimidines have also proven effective in designing more potent inhibitors. uq.edu.au
In Silico ADMET Predictions to Guide Compound Design
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the design process.
For pyrido[3,4-d]pyrimidine derivatives, in silico ADMET predictions have been utilized in the context of designing novel Mps1 inhibitors. nih.gov Following the analysis of ligand-protein interactions, newly designed compounds were evaluated for their ADMET properties to ensure they possessed drug-like characteristics. This pre-clinical assessment helps to prioritize which compounds should be synthesized and tested in vitro, saving time and resources. nih.gov While the specific parameters for a wide range of derivatives are not compiled in a single source, such studies typically evaluate properties like aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and human intestinal absorption.
| Property | Description | Importance in Drug Design |
| Absorption | The process by which a drug enters the bloodstream. | Determines bioavailability after oral administration. |
| Distribution | The dissemination of a drug throughout the fluids and tissues of the body. | Affects the drug's concentration at the target site and potential for side effects. |
| Metabolism | The chemical alteration of a drug by the body. | Influences the drug's half-life and the formation of potentially active or toxic metabolites. |
| Excretion | The removal of the drug and its metabolites from the body. | Determines the duration of action and potential for accumulation. |
Advanced Applications and Chemical Biology of Pyrido 3,4 D Pyrimidines
Development as Chemical Probes for Understanding Biological Pathways
The development of chemical probes is crucial for elucidating complex biological pathways, and heterocyclic scaffolds like pyrido[3,4-d]pyrimidine (B3350098) are valuable starting points for designing such tools. Although direct studies on Pyrido[3,4-d]pyrimidin-6-ol as a chemical probe are not readily found, the known biological activities of the pyrido[3,4-d]pyrimidine core suggest its potential in this area.
Derivatives of pyrido[3,4-d]pyrimidine have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways. For instance, certain substituted pyrido[3,4-d]pyrimidines have been investigated as antagonists of the human chemokine receptor CXCR2, a protein involved in inflammatory and autoimmune diseases. By developing fluorescently labeled or biotinylated versions of these inhibitors, researchers could create chemical probes to visualize the localization of these kinases within cells, pull down their binding partners, and better understand their roles in disease progression.
The synthesis of various substituted pyrido[3,4-d]pyrimidines has been explored, providing a foundation for the future development of chemical probes. For example, methods for introducing substituents at the 5- and 6-positions of the pyrido[3,4-d]pyrimidine scaffold have been described, which could be adapted to incorporate reporter tags or reactive groups for target identification.
Integration into Proteolysis-Targeting Chimeras (PROTACs) for Target Degradation (Pre-clinical focus)
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of specific proteins. These bifunctional molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker. The pyrido[3,4-d]pyrimidine scaffold has been successfully incorporated into PROTACs in a pre-clinical setting.
In a recent study, researchers designed and synthesized novel inhibitors of the oncogenic KRAS-G12D protein based on a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core. One of the potent inhibitors from this series was then used to develop PROTACs by conjugating it with an E3 ligase ligand. nih.gov
The resulting PROTACs were evaluated for their ability to induce the degradation of the KRAS-G12D protein. While the initial PROTACs showed reduced potency compared to the parent inhibitor, this research demonstrates the feasibility of using the pyrido[3,4-d]pyrimidine scaffold as a basis for developing targeted protein degraders. nih.govacs.org Further optimization of the linker and E3 ligase ligand could lead to more effective PROTACs for therapeutic applications. nih.gov
| Compound Type | Scaffold | Target | Application | Key Findings |
|---|---|---|---|---|
| Inhibitor | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | KRAS-G12D | Anticancer | Demonstrated potent enzymatic inhibition. nih.gov |
| PROTAC | 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine | KRAS-G12D | Targeted Protein Degradation | Successfully synthesized but with reduced potency compared to the parent inhibitor. nih.govacs.org |
Applications in Agrochemicals
The diverse biological activities of pyridopyrimidine derivatives have also led to their investigation in the field of agrochemicals. While specific studies on the agrochemical applications of this compound are not available, research on other isomers of the pyridopyrimidine family has shown promise.
Insecticidal Activity: Derivatives of pyrido[1,2-a]pyrimidinone, an isomer of pyrido[3,4-d]pyrimidine, have been synthesized and evaluated for their insecticidal properties. Some of these compounds, particularly those incorporating a neonicotinoid moiety, have demonstrated significant activity against pests like Aphis craccivora. nih.gov
Fungicidal Activity: Novel pyrido[4,3-d]pyrimidine (B1258125) derivatives have been designed and synthesized as potential sterol 14α-demethylase (CYP51) inhibitors. acs.org Several of these compounds exhibited good fungicidal activities against a range of plant pathogens, including Pyricularia oryzae and Botrytis cinerea, with some showing better efficacy than the commercial fungicide epoxiconazole. acs.org
Herbicidal Activity: Pyrido[2,3-d]pyrimidine-2,4-dione derivatives have been investigated as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors, a known target for herbicides. researchgate.netnih.gov Certain compounds in this class displayed a strong and broad spectrum of weed control in both pre- and post-emergence applications. researchgate.netnih.gov
These findings suggest that the broader pyridopyrimidine scaffold is a viable starting point for the development of new agrochemicals. Further exploration of the structure-activity relationships of different isomers, including the pyrido[3,4-d]pyrimidine core, could lead to the discovery of novel and effective crop protection agents.
Future Perspectives in Pyrido 3,4 D Pyrimidine Research
Emerging Synthetic Methodologies and Sustainable Production
The synthesis of pyrido[3,4-d]pyrimidine (B3350098) derivatives has traditionally relied on multi-step sequences. nih.gov However, the field is moving towards more efficient and environmentally friendly methods. A common strategy involves the construction of the core scaffold from appropriately substituted pyridine (B92270) or pyrimidine (B1678525) precursors. eurekaselect.com For instance, a key intermediate, 4-chloro-8-methoxy pyrido[3,4-d]pyrimidin-2-amine, has been synthesized and subsequently functionalized at the C-4 position through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions. nih.gov
Exploration of Novel and Underexplored Biological Targets
While pyrido[3,4-d]pyrimidines have been extensively investigated as kinase inhibitors, their therapeutic potential extends to a broader range of biological targets. eurekaselect.com Recent studies have identified pyrido[3,4-d]pyrimidine analogues as promising antagonists of the human chemokine receptor CXCR2, which is implicated in a variety of inflammatory and autoimmune diseases, as well as cancer. nih.govnih.gov This opens up new avenues for the development of non-kinase targeted therapies.
Other underexplored targets for this scaffold include:
Matrix Metalloproteinase-13 (MMP-13): Pyrido[3,4-d]pyrimidin-4-ones have demonstrated potent and selective inhibition of MMP-13, a key enzyme in the degradation of extracellular matrix and a target for osteoarthritis and cancer. nih.gov
Histone Lysine (B10760008) Demethylases (KDMs): 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of histone lysine demethylases, suggesting their potential in epigenetic therapy for cancer. nih.gov
Monopolar Spindle Kinase 1 (Mps1): 2,8-disubstituted pyrido[3,4-d]pyrimidines have shown potent inhibition of Mps1, a crucial component of the spindle assembly checkpoint and a target for chromosomally unstable cancer cells. nih.govacs.org
Future research will likely involve high-throughput screening of diverse pyrido[3,4-d]pyrimidine libraries against a wider array of biological targets to uncover novel therapeutic applications.
Rational Design Strategies for Enhanced Potency, Selectivity, and Mechanisms
The rational design of pyrido[3,4-d]pyrimidine derivatives, guided by an understanding of their structure-activity relationships (SAR), is crucial for developing compounds with improved therapeutic profiles. For example, in the development of CXCR2 antagonists, systematic structural modifications of the substitution pattern of a pyrido[3,4-d]pyrimidine hit compound were explored to improve its antagonistic potency. nih.gov Similarly, for Mps1 inhibitors, a structure-based hybridization approach was employed to discover and optimize a new series of pyrido[3,4-d]pyrimidine-based inhibitors. acs.orgnih.gov
Computational methods such as molecular docking and molecular dynamics simulations are becoming increasingly integral to the design process. nih.gov These techniques allow for the prediction of binding modes and the identification of key interactions between the inhibitor and its target protein, thereby guiding the design of more potent and selective compounds. nih.gov For instance, in the case of Mps1 inhibitors, molecular docking studies have helped to elucidate the binding modes of pyrido[3,4-d]pyrimidine derivatives and identify crucial hydrogen bond interactions that contribute to their inhibitory activity. nih.govresearchgate.net
Future strategies will likely involve the use of more sophisticated computational tools, such as free energy perturbation (FEP) calculations, to more accurately predict the binding affinities of designed compounds. Additionally, the integration of artificial intelligence and machine learning algorithms could accelerate the discovery of novel pyrido[3,4-d]pyrimidine inhibitors with desired properties.
Development of Multi-Targeted Therapeutic Agents
The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address the complexity of diseases such as cancer. nih.gov The pyrido[3,4-d]pyrimidine scaffold, with its ability to interact with various biological targets, is well-suited for the development of multi-targeted agents. For instance, a single pyrido[3,4-d]pyrimidine derivative could be designed to simultaneously inhibit multiple kinases in a signaling pathway or to target both a kinase and another protein involved in disease progression.
While the development of multi-targeted agents based on the pyrido[3,4-d]pyrimidine scaffold is still in its early stages, the potential benefits are significant. Such agents could offer improved efficacy, overcome drug resistance, and have a more favorable side-effect profile compared to combination therapies. Future research in this area will require a deep understanding of the SAR for different targets and the use of sophisticated design strategies to achieve the desired polypharmacology.
Addressing Challenges in Pre-clinical Compound Development and Resistance Mechanisms
Despite the promise of pyrido[3,4-d]pyrimidine derivatives, several challenges need to be addressed during their pre-clinical development. These include optimizing pharmacokinetic properties such as solubility, metabolic stability, and oral bioavailability. acs.org For example, while some potent Mps1 inhibitors based on the pyrido[3,4-d]pyrimidine scaffold have been developed, further optimization was needed to improve their microsomal stability. acs.org
Another significant challenge is the emergence of drug resistance. researchgate.net Studies on Mps1/TTK inhibitors have shown that cancer cells can develop resistance through point mutations in the kinase's ATP-binding pocket, which prevent the stable binding of the inhibitor. researchgate.net Understanding these resistance mechanisms at a molecular level is crucial for the design of next-generation inhibitors that can overcome this challenge.
Future pre-clinical development will need to incorporate early and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to identify and address potential liabilities. Furthermore, the proactive investigation of potential resistance mechanisms through techniques such as in vitro resistance selection studies and structural biology will be essential for the development of durable and effective therapies based on the pyrido[3,4-d]pyrimidine scaffold.
Q & A
Q. Q1. What are the optimal synthetic routes for Pyrido[3,4-d]pyrimidin-6-ol derivatives, and how can reaction yields be improved?
Methodological Answer: this compound derivatives are typically synthesized via cyclocondensation reactions or functionalization of preformed pyrimidine scaffolds. For example, bromination of precursor compounds (e.g., ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate) followed by nucleophilic substitution with amines or thiols can yield target structures . To improve yields:
- Optimize solvent polarity (e.g., DMF for polar intermediates).
- Use catalytic agents like Pd/C for cross-coupling reactions.
- Monitor reaction progress via TLC or HPLC (as described in pharmacopeial buffer systems, pH 6.5) .
Data Table:
| Derivative | Key Reagents | Yield Range | Reference |
|---|---|---|---|
| 6-Fluoro | KF, DMF | 60-75% | |
| 6-Chloro | POCl₃ | 70-85% |
Advanced Research: Biological Activity and Target Engagement
Q. Q2. How do structural modifications at the 6-position of this compound influence CDK 4/6 inhibitory activity?
Methodological Answer: Substituents at the 6-position (e.g., -OH, -F, -Cl) modulate steric and electronic interactions with CDK 4/6 ATP-binding pockets. Fluorination enhances metabolic stability and binding affinity due to electronegativity, as shown in 6-fluoropyrido[3,4-d]pyrimidin-4(3H)-one derivatives (IC₅₀ = 12 nM) . Key steps:
- Perform molecular docking (e.g., AutoDock Vina) to predict binding modes.
- Validate with kinase inhibition assays using purified CDK 4/6 enzymes.
Contradiction Note:
Some 6-chloro derivatives show reduced activity despite similar steric profiles, likely due to altered hydrogen-bonding networks .
Basic Research: Spectroscopic Characterization
Q. Q3. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.5-8.5 ppm) and hydroxyl groups (δ 10-12 ppm, broad).
- HRMS: Confirm molecular ion peaks (e.g., [M+H]+ for C₇H₄FN₃O: calc. 166.03, found 166.05) .
- IR: Detect -OH stretches (~3200 cm⁻¹) and C=N vibrations (~1650 cm⁻¹) .
Advanced Research: Computational Modeling
Q. Q4. How can QSAR models guide the design of this compound-based EGFR degraders?
Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate physicochemical properties (e.g., logP, polar surface area) with degradation efficacy. For PROTACs targeting EGFR:
- Train models using datasets of pyrido[3,4-d]pyrimidine derivatives with reported DC₅₀ values .
- Prioritize compounds with balanced hydrophobicity (logP 2-4) and <5 H-bond donors to enhance cell permeability .
Advanced Research: Data Contradiction Analysis
Q. Q5. How should researchers address discrepancies in reported bioactivity data for this compound analogs?
Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines vs. recombinant enzymes) or impurity profiles. Mitigation strategies:
- Replicate assays under standardized conditions (e.g., ATP concentration fixed at 1 mM).
- Validate compound purity via HPLC (retention time ≥99%, as per pharmacopeial guidelines) .
- Cross-reference with structural analogs (e.g., compare 6-fluoro vs. 6-chloro derivatives) .
Basic Research: Stability and Storage
Q. Q6. What are the best practices for storing this compound derivatives to prevent degradation?
Methodological Answer:
- Store lyophilized solids at -20°C under inert gas (N₂ or Ar).
- Prepare stock solutions in anhydrous DMSO (≤0.1% H₂O) to prevent hydrolysis of labile substituents (e.g., -Cl) .
Advanced Research: In Vitro to In Vivo Translation
Q. Q7. What pharmacokinetic parameters should be optimized for this compound-based kinase inhibitors?
Methodological Answer:
- Solubility: ≥50 µM in PBS (critical for oral bioavailability).
- Plasma Protein Binding (PPB): <90% to ensure free drug availability.
- CYP450 Inhibition: Screen against CYP3A4/2D6 to minimize drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
